molecular formula C12H10N4O2 B13452834 2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide

2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide

Cat. No.: B13452834
M. Wt: 242.23 g/mol
InChI Key: TVBCJYRDPFTWSH-UHFFFAOYSA-N
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Description

2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with viral proteins can inhibit viral replication .

Comparison with Similar Compounds

Uniqueness: 2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide is unique due to the presence of both the ethynyl and aminocarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

2-(carbamoylamino)-6-ethynyl-1H-indole-3-carboxamide

InChI

InChI=1S/C12H10N4O2/c1-2-6-3-4-7-8(5-6)15-11(16-12(14)18)9(7)10(13)17/h1,3-5,15H,(H2,13,17)(H3,14,16,18)

InChI Key

TVBCJYRDPFTWSH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=C(N2)NC(=O)N)C(=O)N

Origin of Product

United States

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